N-(4-butylphenyl)-2-(4-ethoxyphenoxy)acetamide, also known as BED, is a synthetic organic compound belonging to the acetamide class. It acts as a potent and selective inhibitor of the sodium-calcium exchanger isoform 3 (NCX3). [] While its therapeutic potential has been explored, this document will focus solely on its applications in scientific research.
N-(4-butylphenyl)-2-(4-ethoxyphenoxy)acetamide specifically inhibits the activity of NCX3, a protein responsible for regulating intracellular calcium (Ca2+) levels. [] While the precise mechanism remains unclear, studies utilizing chimera strategies and deletion mutagenesis have identified the α1 and α2 repeats of NCX3 as critical binding sites for BED. [] Interestingly, BED does not interact with the intracellular regulatory f-loop of NCX3. [] Furthermore, it exhibits negligible effects on NCX2, another isoform found in the central nervous system, and does not modulate the ubiquitously expressed NCX1 isoform. []
Investigating NCX3 in Cerebral Ischemia: BED has been instrumental in understanding the role of NCX3 in cerebral ischemia. Studies demonstrate that BED exacerbates damage caused by oxygen/glucose deprivation (OGD) followed by reoxygenation in cortical neurons by disrupting intracellular Ca2+ regulation. [] It also enhances cell death in the CA3 subregion of hippocampal organotypic slices exposed to OGD and worsens infarct injury after transient middle cerebral artery occlusion in mice. [] These findings underscore the potential of BED as a research tool for investigating NCX3 function in stroke models and exploring potential therapeutic targets.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9